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molecular formula C8H8Cl2O2 B8648927 2-(3,5-Dichloro-4-hydroxyphenyl)ethanol

2-(3,5-Dichloro-4-hydroxyphenyl)ethanol

Cat. No. B8648927
M. Wt: 207.05 g/mol
InChI Key: HHBCXDGBMINMHS-UHFFFAOYSA-N
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Patent
US07452882B2

Procedure details

A solution of (3,5-dichloro-4-hydroxy-phenyl)-acetic acid methyl ester (15) (15.7 g, 67.09 mmol) in anhydrous tetrahydrofuran (600 mL) under argon cooled to −10° C. was treated slowly dropwise with a 1M solution of lithium aluminum hydride in tetrahydrofuran (67.1 mL, 67.1 mmol). The reaction mixture was stirred for 5 min after the addition was complete and was quenched at −10° C. by the dropwise addition of a 10% aqueous Rochelle's Salt solution (80 mL). The reaction suspension was stirred 10 min. Ethyl acetate (100 mL) was then added to the suspension. The mixture was then filtered. The solids were rinsed with ethyl acetate (2×500 mL). The organic layer was separated. The aqueous layer was extracted with ethyl acetate (2×200 mL). The organic layers were combined and washed with a 0.1N aqueous hydrochloric acid solution, water, and a saturated aqueous sodium chloride solution. The organic layer was dried with magnesium sulfate, filtered and concentrated to afford the first crop of solid. The resulting solid was placed under high vacuum overnight. The aqueous layer was acidified to pH=5 by the addition of a 1N aqueous hydrochloric acid solution and was then re-extracted with ethyl acetate (3×200 mL). The organic layers were combined and washed with water and a saturated aqueous sodium chloride solution. The organic layer was dried with magnesium sulfate, filtered and concentrated. The resulting solid was placed under high vacuum overnight to afford 2,6-dichloro-4-(2-hydroxy-ethyl)-phenol (16) (13.9 g, 100%); LRMS for C8H8Cl2O2 (M+) m/z 207 Molecular Weight=207.0578; Exact Mass=205.9901
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
67.1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([OH:12])=[C:7]([Cl:13])[CH:6]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>O1CCCC1>[Cl:11][C:9]1[CH:10]=[C:5]([CH2:4][CH2:3][OH:2])[CH:6]=[C:7]([Cl:13])[C:8]=1[OH:12] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
COC(CC1=CC(=C(C(=C1)Cl)O)Cl)=O
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
67.1 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
was quenched at −10° C. by the dropwise addition of a 10% aqueous Rochelle's Salt solution (80 mL)
STIRRING
Type
STIRRING
Details
The reaction suspension was stirred 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
Ethyl acetate (100 mL) was then added to the suspension
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
The solids were rinsed with ethyl acetate (2×500 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
washed with a 0.1N aqueous hydrochloric acid solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the first crop of solid
CUSTOM
Type
CUSTOM
Details
was placed under high vacuum overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
was then re-extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
was placed under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)CCO)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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